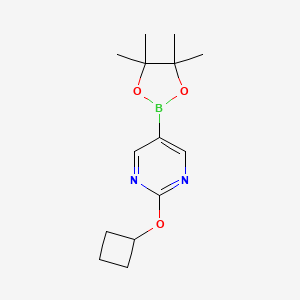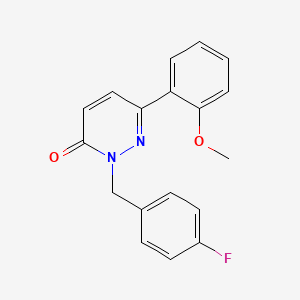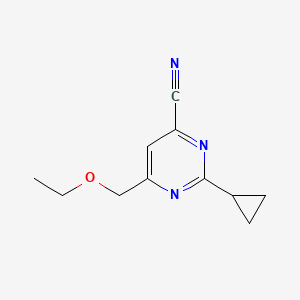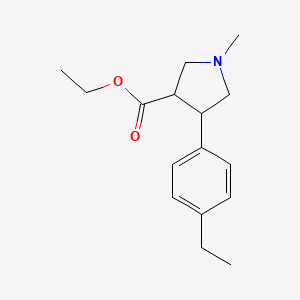
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol This compound is characterized by the presence of three fluorine atoms, two methoxy groups, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with appropriate amine derivatives under specific conditions. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 2,4,5-trifluorobenzoic acid and N,3-dimethoxy-N-methylamine .
Scientific Research Applications
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This results in increased binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide include:
- 2,4,5-trifluoro-N,N-dimethylbenzamide
- 2,4,5-trifluoro-N-methoxy-N-methylbenzamide
- 2,4,5-trifluoro-N,3-dimethoxybenzamide
Uniqueness
What sets this compound apart from its similar compounds is the presence of both methoxy and methyl groups attached to the nitrogen atom.
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H10F3NO3/c1-14(17-3)10(15)5-4-6(11)8(13)9(16-2)7(5)12/h4H,1-3H3 |
InChI Key |
RBNBIDLCSQHYRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1F)OC)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(furan-2-ylmethyl)-N'-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]ethanediamide](/img/structure/B14868758.png)


![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)



